molecular formula C27H24N2O7 B2771414 methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 476409-99-1

methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2771414
CAS No.: 476409-99-1
M. Wt: 488.496
InChI Key: MDFLMIAVBBVGBU-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound with a molecular formula of C27H24N2O7 and a molecular weight of 488.49 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole core, a benzoate ester group, and multiple methoxy and phenyl substituents.

Scientific Research Applications

Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d]isoxazole core through a cycloaddition reaction. . Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7/c1-33-19-13-14-20(21(15-19)34-2)23-22-24(36-29(23)18-7-5-4-6-8-18)26(31)28(25(22)30)17-11-9-16(10-12-17)27(32)35-3/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLMIAVBBVGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)ON2C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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